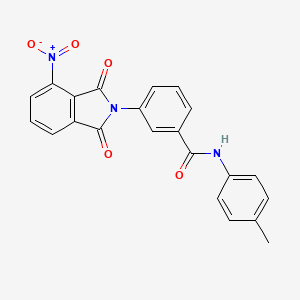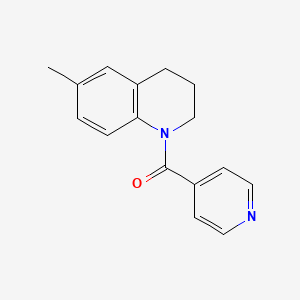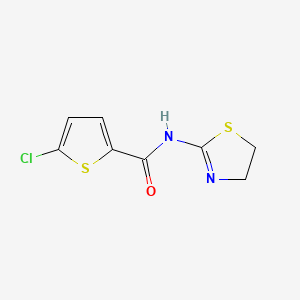
N-(4-METHYLPHENYL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE
Overview
Description
N-(4-METHYLPHENYL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE typically involves the following steps:
Nitration: Introduction of a nitro group into the aromatic ring.
Amidation: Formation of the amide bond between the benzamide and the isoindole derivative.
Industrial Production Methods
Industrial production methods may involve large-scale nitration and amidation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYLPHENYL)BENZAMIDE: Lacks the nitro and isoindole groups.
3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE: Lacks the 4-methylphenyl group.
Uniqueness
N-(4-METHYLPHENYL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is unique due to the presence of both the nitro and isoindole groups, which may confer specific chemical and biological properties not found in simpler benzamide derivatives.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c1-13-8-10-15(11-9-13)23-20(26)14-4-2-5-16(12-14)24-21(27)17-6-3-7-18(25(29)30)19(17)22(24)28/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJNXWJHTDUSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B3596277.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-3-carboxamide](/img/structure/B3596284.png)
![5-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B3596289.png)
![8-ethoxy-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3596290.png)
![2-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B3596301.png)


![methyl [3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]carbamate](/img/structure/B3596323.png)
![4-CYANO-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3596327.png)
![methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B3596331.png)

![4-[(2-chlorophenyl)acetyl]morpholine](/img/structure/B3596361.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B3596369.png)
![4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B3596393.png)
